17:0-17:1-17:0 TG-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C54H102O6 |

|---|---|

Poids moléculaire |

852.4 g/mol |

Nom IUPAC |

[1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-heptadec-10-enoyl]oxypropyl] heptadecanoate |

InChI |

InChI=1S/C54H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h21,24,51H,4-20,22-23,25-50H2,1-3H3/b24-21-/i49D2,50D2,51D |

Clé InChI |

OWYYELCHNALRQZ-ADIIQMQPSA-N |

SMILES isomérique |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCC |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 17:0-17:1-17:0 TG-d5 for Lipidomics Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 17:0-17:1-17:0 TG-d5, a deuterated triglyceride internal standard essential for accurate and precise quantification of triglycerides in complex biological matrices. This document details its chemical properties, provides a step-by-step experimental protocol for its use in lipidomics workflows, and presents relevant quantitative data in a clear, tabular format.

Core Concepts: Understanding this compound

This compound, with the systematic name 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol, is a synthetic, high-purity, deuterated triglyceride.[1][2] The "d5" designation indicates that five hydrogen atoms on the glycerol backbone have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based lipidomics.

The primary role of this compound is to serve as an internal standard in quantitative lipid analysis.[3] When added to a biological sample at a known concentration before lipid extraction and analysis, it allows for the correction of variability that can occur during sample preparation and instrumental analysis. This includes inconsistencies in extraction efficiency, injection volume, and ionization efficiency in the mass spectrometer. By normalizing the signal of endogenous triglycerides to the signal of the deuterated standard, researchers can achieve more accurate and reproducible quantification.

Data Presentation: Key Specifications

The following table summarizes the key quantitative data and specifications for this compound.

| Parameter | Value | Reference |

| Chemical Formula | C₅₄H₉₇D₅O₆ | [4][5] |

| Molecular Weight | 852.41 g/mol | [4][6] |

| Synonyms | 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol | |

| Physical Form | Powder | [4] |

| Chemical Purity | >99% (as determined by Thin Layer Chromatography) | [4] |

| Storage Temperature | -20°C | [1][4] |

| Isotopic Purity | While specific batch-to-batch isotopic enrichment may vary, deuterated standards are synthesized to achieve high isotopic purity. The final product will contain a statistical distribution of isotopologues. | [7] |

| Stability | Stable for at least one year when stored properly at -20°C. | [1] |

Experimental Protocols: A Step-by-Step Guide

The following protocol details a widely used method for the extraction of lipids from plasma samples using this compound as an internal standard. This method is based on the principles of liquid-liquid extraction using a mixture of methanol, methyl-tert-butyl ether (MTBE), and water.

Preparation of Internal Standard Stock Solution

-

Reconstitution: Prepare a stock solution of this compound in a suitable organic solvent, such as a 1:1 (v/v) mixture of chloroform and methanol. The concentration of the stock solution should be determined based on the expected concentration of triglycerides in the samples and the sensitivity of the mass spectrometer. A typical starting concentration is 1 mg/mL.

-

Working Solution: Prepare a working internal standard solution by diluting the stock solution in methanol. This working solution will be added to the samples. The final concentration in the extraction solvent should be optimized for your specific application.

Lipid Extraction from Plasma

This protocol is optimized for a 10 µL plasma sample. Volumes should be scaled accordingly for different sample amounts.

-

Sample Preparation: In a clean microcentrifuge tube, add 10 µL of plasma.

-

Addition of Internal Standard: Add 225 µL of cold (-20°C) methanol containing the this compound internal standard.

-

Vortexing: Vortex the mixture vigorously for 10 seconds to precipitate proteins.

-

Addition of MTBE: Add 750 µL of cold (-20°C) methyl-tert-butyl ether (MTBE).

-

Incubation and Shaking: Incubate the mixture on a shaker at 4°C for 10 minutes.

-

Phase Separation: Add 188 µL of water to induce phase separation.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 2 minutes. Two distinct phases will be visible: an upper organic phase containing the lipids and a lower aqueous phase.

-

Collection of Lipid Extract: Carefully collect the upper organic phase and transfer it to a new clean tube.

-

Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your analytical method (e.g., methanol/chloroform 1:1, v/v) prior to analysis by LC-MS.

Mandatory Visualization: Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for lipidomics analysis using this compound and the logical relationship of using an internal standard for quantification.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Thermodynamic elucidation of structural stability of deuterated biological molecules: deuterated phospholipid vesicles in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 17:0-17:1-17:0 TG Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 5. Avanti Polar Lipids 17:0-17:1-17:0 D5 TG, 958760-74-2, MFCD22416552, powder | Fisher Scientific [fishersci.com]

- 6. 17:0-17:1-17:0 D5 TG 860903P-1MG купить, цены на сайте! [dv-expert.org]

- 7. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

In-Depth Technical Guide: Physical Properties of 17:0-17:1-17:0 TG-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the deuterated triglyceride 17:0-17:1-17:0 TG-d5. It includes key data points, experimental methodologies for its analysis, and visual representations of analytical workflows. This document is intended to serve as a core resource for researchers utilizing this stable isotope-labeled internal standard in lipidomic and metabolic research.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound, also known as 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol.[1][2][3] This deuterated triglyceride is a valuable tool in mass spectrometry-based quantification of lipids.

| Property | Value | Reference |

| Chemical Name | 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol | [1] |

| Synonyms | 17:0-17:1-17:0 D5 TG, TG d5-(17:0/17:1(10Z)/17:0) | [1] |

| Molecular Formula | C₅₄H₉₇D₅O₆ | [1][2] |

| Formula Weight | 852.415 g/mol | [1][2] |

| Exact Mass | 851.799 u | [1] |

| CAS Number | 958760-74-2 | [1] |

| Physical Form | Powder | [3] |

| Purity | >99% (by TLC) | |

| Storage Temperature | -20°C | [1][2] |

| Stability | 1 Year | [1] |

| Hygroscopic | Yes | [1] |

| Light Sensitive | No | [1] |

Experimental Protocols for Analysis

Detailed experimental protocols for the specific analysis of this compound are not extensively published. However, based on its use as an internal standard in lipidomics, the following are generalized yet detailed methodologies for its analysis using common analytical techniques.

Lipid Extraction for Mass Spectrometry Analysis

A common method for extracting lipids from biological samples, such as plasma, for subsequent analysis involves a biphasic solvent system.[5][6]

-

Sample Preparation: To a 10 µL aliquot of blood plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing the internal standard mixture, including this compound.

-

Vortexing: Vortex the mixture for 10 seconds.

-

Addition of MTBE: Add 750 µL of cold methyl tert-butyl ether (MTBE).

-

Shaking: Vortex for another 10 seconds and then shake at 4°C for 6 minutes.

-

Phase Separation: Induce phase separation by adding 188 µL of LC/MS-grade water.

-

Centrifugation: Centrifuge the sample at 14,000 rpm for 2 minutes.

-

Collection: Collect the upper organic phase for analysis.

-

Drying: Evaporate the solvent using a centrifugal evaporator.

-

Reconstitution: Resuspend the dried lipid extract in a suitable solvent for injection, such as a methanol/toluene (9:1, v/v) mixture.[5]

High-Performance Liquid Chromatography (HPLC) for Triglyceride Analysis

Reversed-phase HPLC is a powerful technique for separating complex mixtures of triglycerides.[7][8] The following is a general protocol that can be adapted for the analysis of samples containing this compound.

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[8]

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of acetonitrile as solvent A and a mixture of acetonitrile and a stronger solvent like acetone or isopropanol as solvent B.[7][8]

-

Gradient Program: The gradient program should be optimized to achieve good resolution of the triglycerides of interest. An example could be a linear gradient from a low percentage of solvent B to a high percentage over a set time.

-

Flow Rate: A typical flow rate is 1.0 mL/min.[7]

-

Column Temperature: The column temperature can be controlled to improve separation, often around 30°C.[7]

-

Injection Volume: Typically 5-20 µL.

-

Detector: An evaporative light scattering detector (ELSD) or a mass spectrometer can be used for detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a valuable tool for the structural elucidation of triglycerides. A Certificate of Analysis for this compound indicates that its NMR spectrum is consistent with its structure.[9] While a specific protocol for this deuterated compound is not available, general procedures for triglyceride analysis by NMR can be applied.

-

Sample Preparation: Dissolve a sufficient amount of the triglyceride in a deuterated solvent (e.g., CDCl₃).

-

NMR Spectrometer: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.

-

¹H NMR: Acquire a proton NMR spectrum to observe the signals corresponding to the different protons in the glycerol backbone and the fatty acid chains. The integration of these signals can provide information about the relative amounts of different types of protons.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the carbon signals of the glycerol backbone and the fatty acid chains, including the carbonyl, olefinic, and aliphatic carbons.

-

2D NMR: Techniques such as COSY and HSQC can be used to establish correlations between protons and carbons, aiding in the complete structural assignment.

Signaling Pathways and Biological Relevance

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways. Its primary role in research is as an internal standard for the accurate quantification of endogenous triglycerides in various biological matrices.[3] The use of a deuterated standard is crucial for correcting for sample loss during extraction and for variations in instrument response, thereby enabling precise and accurate measurements in lipidomic studies. The odd-chain fatty acids (17:0 and 17:1) are chosen because they are typically found in low abundance in many biological systems, which minimizes interference with the measurement of more common even-chain triglycerides.

Conclusion

This compound is a well-characterized deuterated triglyceride that serves as an essential internal standard for quantitative lipidomics. This guide provides a summary of its key physical properties and outlines general experimental protocols for its analysis. While specific details on its melting point and its involvement in biological pathways are limited, the information presented here offers a solid foundation for researchers employing this standard in their studies. The provided workflows and data tables are intended to streamline experimental design and data interpretation in the fields of metabolic research and drug development.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Avanti Polar Lipids 17:0-17:1-17:0 D5 TG, 958760-74-2, MFCD22416552, powder | Fisher Scientific [fishersci.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. caymanchem.com [caymanchem.com]

- 5. lcms.cz [lcms.cz]

- 6. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. aocs.org [aocs.org]

- 9. avantiresearch.com [avantiresearch.com]

The Role of 17:0-17:1-17:0 TG-d5 in Quantitative Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the burgeoning field of lipidomics, the precise and accurate quantification of lipid species within complex biological matrices is paramount. This pursuit of quantitative accuracy relies heavily on the use of appropriate internal standards to correct for variability inherent in analytical workflows, from sample extraction to mass spectrometric detection. This technical guide provides an in-depth exploration of the function and application of the deuterated triglyceride, 17:0-17:1-17:0 TG-d5, as a crucial internal standard in mass spectrometry-based lipid analysis.

Core Function: An Internal Standard for Triglyceride Quantification

The primary role of this compound in mass spectrometry is to serve as an internal standard for the quantitative analysis of triglycerides (TGs) and other lipid classes.[1] Internal standards are essential for correcting variations that can occur during sample preparation, such as incomplete extraction recovery, and for mitigating matrix effects in the mass spectrometer's ion source that can suppress or enhance the signal of the target analytes.[2]

This compound is a synthetic triglyceride containing two heptadecanoic acid (17:0) moieties and one heptadecenoic acid (17:1) moiety, with five deuterium atoms incorporated into the glycerol backbone. This isotopic labeling makes it chemically almost identical to endogenous triglycerides but mass-shifted, allowing it to be distinguished by the mass spectrometer. Its odd-chain fatty acid composition also makes it a suitable standard as triglycerides containing odd-chain fatty acids are typically low in abundance or absent in many biological systems.

By adding a known amount of this compound to a sample at the beginning of the workflow, the ratio of the signal intensity of the endogenous triglycerides to the signal intensity of the internal standard can be used to accurately calculate the concentration of the endogenous lipids.

Quantitative Performance Data

The analytical validity of an internal standard is determined by its performance characteristics, such as its limit of detection (LOD) and limit of quantitation (LOQ). The following table summarizes the performance data for this compound from a nanoflow ultrahigh-performance liquid chromatography-tandem mass spectrometry (nUHPLC-MS/MS) method.[3]

| Parameter | Value | Unit | Method |

| Limit of Detection (LOD) | 5.2 | fmol | nUHPLC-MS/MS[3] |

| Limit of Quantitation (LOQ) | 17.3 | fmol | nUHPLC-MS/MS[3] |

Experimental Protocols

The following are detailed methodologies for the use of this compound as an internal standard in lipidomics experiments.

Lipid Extraction from Plasma

This protocol is adapted from a widely used method for the comprehensive analysis of plasma lipids.[4]

a. Materials:

-

Plasma sample

-

Internal Standard (IS) mixture in methanol (containing this compound and other lipid standards)

-

Methyl-tert-butyl ether (MTBE)

-

Water (LC-MS grade)

-

Methanol:Toluene (9:1, v:v) for resuspension

b. Procedure:

-

To 10 µL of plasma in a microcentrifuge tube, add 225 µL of cold methanol containing the internal standard mixture, including this compound.

-

Vortex the mixture for 10 seconds.

-

Add 750 µL of cold MTBE and vortex for another 10 seconds.

-

Shake the mixture for 6 minutes at 4°C.

-

Induce phase separation by adding 188 µL of LC-MS grade water.

-

Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.

-

Collect the upper organic phase containing the lipids.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of methanol:toluene (9:1, v/v) for LC-MS analysis.

Lipid Extraction from Liver Tissue

This protocol is suitable for the extraction of lipids from solid tissues.[5]

a. Materials:

-

Liver tissue (50 mg)

-

Lipid extraction mixture (methyl tert-butyl ether:methanol = 3:1, v/v) containing the internal standard mixture (including this compound at a concentration of 0.2 µg/mL).[5]

-

Lipid resuspension solution (acetonitrile:isopropanol = 1:9, v/v)

b. Procedure:

-

Homogenize 50 mg of liver tissue in 2 mL of the lipid extraction mixture containing the internal standards.

-

Vortex the homogenate for 2 minutes.

-

Centrifuge at 12,000 rpm at 4°C for 10 minutes.

-

Transfer 200 µL of the supernatant to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried lipid extract in 200 µL of the lipid resuspension solution for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of triglycerides using a triple quadrupole mass spectrometer.[5][6]

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., Thermo Accucore™ C30, 2.6 µm, 2.1 mm × 100 mm).[5]

-

Mobile Phase A: Acetonitrile/water (60/40, v/v) with 0.1% formic acid and 10 mmol/L ammonium formate.[5]

-

Mobile Phase B: Acetonitrile/isopropanol (10/90, v/v) with 0.1% formic acid and 10 mmol/L ammonium formate.[5]

-

Flow Rate: 0.35 mL/min.[5]

-

Column Temperature: 45°C.[5]

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Precursor Ion for this compound: Ammonium adduct [M+NH4]+.

-

Fragmentation: Collision-Induced Dissociation (CID).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific transitions for the internal standard and the target triglycerides should be optimized based on the instrument. For triglycerides, neutral loss of a fatty acid is a common fragmentation pathway used for quantification.[6]

-

Visualizations

Experimental Workflow

Caption: A generalized experimental workflow for lipidomics analysis using an internal standard.

Principle of Internal Standard Quantification

Caption: The logical flow of quantification using an internal standard in mass spectrometry.

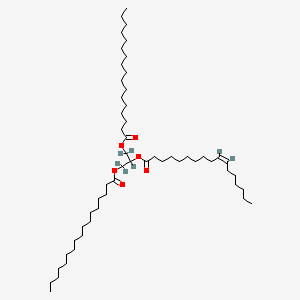

Structure of this compound

Caption: Chemical structure of the this compound internal standard.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.yonsei.ac.kr [chem.yonsei.ac.kr]

- 4. agilent.com [agilent.com]

- 5. Integrated lipidomics and network pharmacology analysis to reveal the mechanisms of berberine in the treatment of hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

Introduction to Deuterated Internal Standards in Lipidomics

An In-Depth Technical Guide to 17:0-17:1-17:0 TG-d5 as a Deuterated Triglyceride Standard

For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipid species is paramount. This technical guide provides a comprehensive overview of the deuterated triglyceride (TG) internal standard, this compound, detailing its properties, applications, and the methodologies for its use in mass spectrometry-based lipid analysis.

Internal standards are essential in quantitative mass spectrometry for correcting variations that can occur during sample preparation, extraction, and analysis.[1] Deuterated standards, where hydrogen atoms are replaced with their stable isotope deuterium, are ideal internal standards because they are chemically identical to their endogenous counterparts but are distinguishable by their increased mass.[2] This allows for co-elution during chromatography while enabling clear separation in the mass spectrometer, thereby ensuring accurate quantification by normalizing the signal of the analyte to the signal of the standard.[2]

This compound is a deuterated triglyceride containing two heptadecanoic acid (17:0) chains and one heptadecenoic acid (17:1) chain, with five deuterium atoms labeling the glycerol backbone.[3][4] Its chemical structure is 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol.[3] This synthetic, odd-chain triglyceride is not naturally abundant in most biological systems, which minimizes interference from endogenous lipids.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of this compound is provided in the table below. This information is critical for its application in analytical workflows.

| Property | Value | Reference |

| Synonym | 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol | [4] |

| CAS Number | 958760-74-2 | [3][4] |

| Molecular Formula | C₅₄H₉₇D₅O₆ | [3][4] |

| Molecular Weight | 852.41 g/mol | [4] |

| Purity | >99% (TLC) | [4] |

| Form | Powder | [4] |

| Storage Temperature | -20°C | [3][4] |

Applications in Quantitative Lipidomics

This compound is primarily used as an internal standard for the quantification of triglycerides in various biological samples. Its utility has been demonstrated in several research applications:

-

Plasma and Liver Tissue Analysis: It serves as an internal standard for measuring triglyceride concentrations in human plasma and liver tissue.[5]

-

Adipose Tissue Research: It is suitable for the quantification of triglycerides in adipose tissue.[5]

-

Metabolite Identification: This standard can be used to identify lipid metabolites in studies utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS).[4][5]

Experimental Protocol: Quantification of Triglycerides in Human Plasma

This section details a representative experimental protocol for the analysis of triglycerides in human plasma using this compound as an internal standard, adapted from a comprehensive plasma lipid analysis workflow.[6][7]

Sample Preparation: Lipid Extraction

-

To a 10 µL aliquot of human plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing the this compound internal standard.[7]

-

Vortex the mixture for 10 seconds.[7]

-

Add 750 µL of cold methyl tert-butyl ether (MTBE) and vortex for another 10 seconds.[7]

-

Shake the mixture for 6 minutes at 4°C.[7]

-

Add 188 µL of water to induce phase separation.

-

Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.

-

Carefully collect the upper organic phase, which contains the lipids.

-

Dry the extracted lipids under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following parameters are recommended for the chromatographic separation and mass spectrometric detection of triglycerides.

| Parameter | Specification |

| LC System | Agilent 1290 Infinity LC system or equivalent |

| Column | Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 60:40 Acetonitrile:Water with 10 mM Ammonium Formate |

| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 55°C |

| MS System | Agilent 6550 iFunnel Q-TOF MS or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| [M+Na]⁺ for this compound | 874.7882 m/z |

Data Presentation and Analysis

The quantification of endogenous triglycerides is achieved by comparing the peak area of each analyte to the peak area of the this compound internal standard. A calibration curve can be generated using known concentrations of non-deuterated triglyceride standards to determine the absolute concentration of the triglycerides in the sample.

Visualizations

Chemical Structure and Deuteration Site

The following diagram illustrates the general structure of the this compound molecule, highlighting the position of the five deuterium atoms on the glycerol backbone.

References

The Sentinel of Accuracy: A Technical Guide to 17:0-17:1-17:0 TG-d5 in Quantitative Lipidomics

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling complex biological processes and discovering novel biomarkers. This technical guide delves into the critical role of the deuterated triglyceride internal standard, 17:0-17:1-17:0 TG-d5, a cornerstone for achieving reliable and reproducible data in mass spectrometry-based lipid analysis. This document provides an in-depth overview of its application, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific pursuits.

The Indispensable Role of Internal Standards in Lipidomics

Quantitative lipidomics is fraught with potential for analytical variability, arising from sample extraction inefficiencies, matrix effects in the mass spectrometer, and instrument performance fluctuations. Internal standards (IS) are synthetic molecules, often isotopically labeled, that are added in a known amount to a sample at the beginning of the analytical workflow. By mimicking the chemical behavior of the endogenous lipids of interest, they serve as a crucial reference point to normalize for these variations, thereby ensuring the integrity and accuracy of the quantitative data.

This compound, a triglyceride containing two heptadecanoic acid (17:0) moieties and one heptadecenoic acid (17:1) moiety with five deuterium atoms on the glycerol backbone, is a widely utilized internal standard for the quantification of triglycerides (TGs). Its odd-chain fatty acids are naturally low in abundance in most biological systems, and the deuterium labeling provides a distinct mass shift, allowing for its unambiguous detection alongside the endogenous, non-labeled TGs.

Quantitative Performance of this compound

The efficacy of an internal standard is defined by its quantitative performance characteristics. Below is a summary of key quantitative parameters for this compound, compiled from various lipidomics studies.

| Parameter | Typical Value/Range | Sample Matrix/Method | Reference(s) |

| Working Concentration | 0.2 µM - 4.14 µM | Hamster Plasma, Internal Standard Mixtures | [1][2] |

| Linearity (r²) | > 0.99 | Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) of standard mixture | [3] |

| Limit of Detection (LOD) | 5.2 fmol | Nanoflow Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (nUHPLC-MS/MS) | [4] |

| Limit of Quantitation (LOQ) | 17.3 fmol | nUHPLC-MS/MS | [4] |

| Recovery | Target > 50% (general for IS) | Liquid Chromatography-Mass Spectrometry (LC-MS) based lipidomics | [5] |

| Repeatability (RSD, %) | < 15% (for a mixture containing the IS in QC samples) | Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | [6] |

Experimental Protocols

The successful application of this compound hinges on robust and well-defined experimental protocols. The following sections provide detailed methodologies for its use in a typical lipidomics workflow.

Preparation of Internal Standard Stock and Working Solutions

-

Stock Solution Preparation:

-

Obtain high-purity this compound from a reputable supplier (e.g., Avanti Polar Lipids).

-

Accurately weigh a precise amount of the lyophilized powder.

-

Dissolve the powder in a suitable organic solvent, such as a 1:1 (v/v) mixture of dichloromethane:isopropanol, to a final concentration of 1 mg/mL.

-

Store the stock solution in an amber glass vial at -20°C or -80°C to prevent degradation.

-

-

Working Solution Preparation:

-

Prepare a working solution by diluting the stock solution with the appropriate solvent (e.g., methanol or isopropanol) to the desired final concentration (typically in the µM range).

-

This working solution is often a mixture of several internal standards for different lipid classes. For instance, a mixture could contain this compound at a concentration of 4.14 µM.[2]

-

Lipid Extraction from Plasma using Methyl-tert-butyl Ether (MTBE)

This protocol is adapted from a widely used method for plasma lipid extraction.[7][8]

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 10 µL of the plasma sample.

-

-

Addition of Internal Standard:

-

Lipid Extraction:

-

Add 750 µL of cold (-20°C) methyl-tert-butyl ether (MTBE).

-

Vortex for 10 seconds and then shake for 6 minutes at 4°C.

-

-

Phase Separation:

-

Add 188 µL of LC-MS grade water to induce phase separation.

-

Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.

-

-

Collection of Organic Phase:

-

Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.

-

Dry the lipid extract under a stream of nitrogen or using a centrifugal evaporator.

-

-

Reconstitution:

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a 9:1 (v/v) mixture of methanol:toluene.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following provides representative LC-MS/MS parameters for the analysis of triglycerides.

Liquid Chromatography (LC) Parameters: [1]

-

Column: Thermo Accucore™ C30 column (2.6 µm, 2.1 mm × 100 mm)

-

Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mmol/L ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/isopropyl alcohol (10/90, v/v) with 10 mmol/L ammonium formate and 0.1% formic acid.

-

Flow Rate: 0.35 mL/min

-

Column Temperature: 45°C

-

Injection Volume: 2 µL

-

Gradient:

-

0–2 min: 20–30% B

-

2–4 min: 30–60% B

-

4–9 min: 60–85% B

-

9–14 min: 85–90% B

-

14–15.5 min: 90–95% B

-

15.5–17.3 min: 95% B

-

17.3–17.5 min: 95–20% B

-

17.5–20 min: 20% B

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Precursor Ion: For this compound, the [M+NH4]+ adduct is typically monitored (m/z 869.8320).[3]

-

Product Ion: A characteristic fragment ion resulting from the neutral loss of one of the fatty acyl chains is monitored. For example, the loss of heptadecanoic acid (17:0) would result in a fragment ion at m/z 582.5522.[3]

-

Collision Energy: Optimized for the specific instrument and transition.

Visualizing the Workflow and Rationale

The following diagrams, generated using the DOT language, illustrate the key processes where this compound plays a pivotal role.

Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.

Caption: Logical relationship demonstrating the principle of internal standard-based quantification.

Conclusion

The use of this compound as an internal standard is a critical component of robust and reliable quantitative lipidomics. Its unique chemical properties and well-characterized performance make it an invaluable tool for researchers and scientists in both academic and industrial settings. By carefully following established protocols and understanding the principles of its application, the accuracy and reproducibility of triglyceride quantification can be significantly enhanced, leading to more confident biological insights and discoveries.

References

- 1. Integrated lipidomics and network pharmacology analysis to reveal the mechanisms of berberine in the treatment of hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

- 3. Untargeted Lipidomic Profiling of Dry Blood Spots Using SFC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.yonsei.ac.kr [chem.yonsei.ac.kr]

- 5. lipidmaps.org [lipidmaps.org]

- 6. mdpi.com [mdpi.com]

- 7. lcms.cz [lcms.cz]

- 8. agilent.com [agilent.com]

The Role of 17:0-17:1-17:0 TG-d5 in Advancing Lipidomic Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Rationale, Synthesis, and Application of the Deuterated Triglyceride Standard 17:0-17:1-17:0 TG-d5.

Introduction

In the rapidly evolving field of lipidomics, the precise and accurate quantification of lipid species is paramount to understanding their complex roles in health and disease. The inherent complexity of the lipidome, with its vast array of structurally similar molecules, presents significant analytical challenges. To address this, stable isotope-labeled internal standards have become indispensable tools, particularly in mass spectrometry-based analyses. This guide focuses on a key internal standard, this compound, providing a comprehensive overview of its development rationale, general synthesis strategies, and detailed application in experimental workflows.

Section 1: "Discovery" - The Rationale for a Specialized Internal Standard

The "discovery" of this compound is not one of a naturally occurring molecule, but rather the culmination of a rational design process to create an optimal internal standard for triglyceride analysis. The selection of its unique structure—a triglyceride containing two heptadecanoic acids (17:0), one heptadecenoic acid (17:1), and a deuterated glycerol backbone (d5)—is based on several key principles that address the challenges of quantitative lipidomics.

The primary rationale for using a deuterated internal standard is to enable accurate quantification by correcting for variations in sample extraction, processing, and mass spectrometric analysis.[1] Stable isotope-labeled standards, such as those containing deuterium, are chemically identical to their endogenous counterparts, ensuring they behave similarly during analytical procedures. However, their increased mass allows them to be distinguished by the mass spectrometer.[1]

The choice of odd-chain fatty acids (17:0 and 17:1) is critical. Most naturally occurring triglycerides in mammals contain even-chain fatty acids. Odd-chain fatty acids are present at very low concentrations in biological systems, thus minimizing the risk of interference from endogenous lipids and ensuring that the signal detected is almost exclusively from the added internal standard.

The deuteration of the glycerol backbone provides a stable isotopic label that is unlikely to be lost during biological processing or sample preparation. This ensures that the integrity of the standard is maintained throughout the analytical workflow, from initial sample spiking to final detection.

Section 2: Synthesis of this compound

While detailed, proprietary synthesis protocols for commercially available standards like this compound are not typically published, the general synthetic strategies for creating such mixed-acid, isotopically labeled triglycerides are well-established. The synthesis would involve a multi-step process combining principles of organic chemistry and enzymology.

A plausible synthetic route would begin with a deuterated glycerol backbone (glycerol-d5). This can be achieved through various chemical methods, including the reduction of deuterated dihydroxyacetone. The fatty acids, heptadecanoic acid (17:0) and heptadecenoic acid (17:1), are then esterified to the glycerol backbone.

To achieve the specific 1,3-diheptadecanoyl-2-heptadecenoyl glycerol structure, regioselective enzymatic synthesis is a common and effective approach.[2][3] This often involves the use of sn-1,3 specific lipases that catalyze the esterification of fatty acids to the outer (sn-1 and sn-3) positions of the glycerol backbone.

A general workflow for the synthesis is outlined below:

-

Protection of Glycerol-d5: The sn-2 hydroxyl group of glycerol-d5 is protected to ensure that the initial esterification occurs at the sn-1 and sn-3 positions.

-

Esterification with Heptadecanoic Acid (17:0): The protected glycerol-d5 is reacted with heptadecanoic acid in the presence of a catalyst (chemical or enzymatic) to form 1,3-diheptadecanoyl-glycerol-d5.

-

Deprotection: The protecting group at the sn-2 position is removed.

-

Esterification with Heptadecenoic Acid (17:1): The final step involves the esterification of the free sn-2 hydroxyl group with heptadecenoic acid to yield the final product, this compound.

Purification of the final product is typically achieved through chromatographic techniques to ensure high purity.

Section 3: Data Presentation

The use of this compound is often as a component of a larger internal standard mixture. These mixtures are carefully prepared to cover a range of lipid classes for comprehensive lipidomic analysis. The following table summarizes the composition of a commercially available internal standard mixture that includes TG(17:0/17:1/17:0)-d5.

| Lipid Class | Internal Standard Species | Concentration (µg/mL) |

| Lysophosphatidylethanolamine | LPE(17:1) | Varies by kit |

| Lysophosphatidylcholine | LPC(17:0) | Varies by kit |

| Phosphatidylcholine | PC(12:0/13:0) | Varies by kit |

| Phosphatidylethanolamine | PE(17:0/17:0) | Varies by kit |

| Cholesterol | d7-Cholesterol | Varies by kit |

| Sphingomyelin | SM(d18:1/17:0) | Varies by kit |

| Ceramide | Cer(d18:1/17:0) | Varies by kit |

| Fatty Acid | d3-Palmitic Acid | Varies by kit |

| Diacylglycerol | DG(12:0/12:0/0:0) | Varies by kit |

| Triacylglycerol | d5-TG(17:0/17:1/17:0) | Varies by kit |

| Cholesteryl Ester | CE(22:1) | Varies by kit |

Note: The exact concentrations of internal standards in commercial kits are proprietary but are provided with the product for accurate quantification.

Section 4: Experimental Protocols

The primary application of this compound is as an internal standard in lipid extraction and quantification workflows for biological samples. Below are detailed methodologies for its use in plasma and cerebrospinal fluid (CSF) lipidomics.

Lipid Extraction from Human Plasma

This protocol is adapted from a comprehensive lipid analysis method using liquid chromatography-mass spectrometry (LC-MS).[4][5]

Materials:

-

Human plasma

-

Internal Standard Mixture (containing this compound) in methanol

-

Methanol (cold)

-

Methyl-tert-butyl ether (MTBE) (cold)

-

LC/MS-grade water

-

Methanol/toluene (9:1, v/v)

-

1.5 mL Eppendorf tubes

-

Vortex mixer

-

Centrifugal evaporator

-

Centrifuge

Procedure:

-

To a 10 µL aliquot of human plasma in a 1.5 mL Eppendorf tube, add 225 µL of cold methanol containing the internal standard mixture (including d5-TG 17:0/17:1/17:0).[4][5]

-

Vortex the mixture for 10 seconds.

-

Add 750 µL of cold MTBE and vortex for another 10 seconds.

-

Shake the mixture for 6 minutes at 4°C.

-

Induce phase separation by adding 188 µL of LC/MS-grade water.

-

Collect the upper organic phase (containing the lipids) and transfer to a new tube.

-

Evaporate the solvent using a centrifugal evaporator.

-

Reconstitute the dried lipid extract in a methanol/toluene (9:1, v/v) mixture for LC-MS analysis.[4]

Lipid Extraction from Cerebrospinal Fluid (CSF)

This protocol is based on a method for metabolomic and lipidomic profiling of CSF.[6][7]

Materials:

-

Cerebrospinal Fluid (CSF)

-

LC-MS Internal Standard Mixture (containing PC(17:0/14:1), LPC(19:0), and TG(17:0/17:1/17:0)-d5)

-

Chloroform/methanol (2:1, v/v) (cold, -20°C)

-

Vortex mixer

-

Centrifuge

-

Glass autosampler vials

-

Vacuum concentrator

Procedure:

-

To a specified volume of CSF, add 10 µL of the LC-MS internal standard mixture containing TG(17:0/17:1/17:0)-d5 at a concentration of 0.01 µg/µL.[6][7]

-

Add a 4-fold excess of cold (-20°C) chloroform/methanol (2:1, v/v) to the sample volume.[6]

-

Vortex the sample for 10 seconds to ensure thorough mixing.

-

Allow the sample to sit on ice for 5 minutes.

-

Vortex again for 10 seconds.

-

Centrifuge to precipitate proteins and separate the phases.

-

Transfer the supernatant (containing the extracted lipids and metabolites) to a glass autosampler vial.

-

Dry the extract in a vacuum concentrator.

-

Store the dried extract at -20°C until LC-MS analysis.

Section 5: Visualizations

Logical Workflow for Lipidomics Analysis

The following diagram illustrates the general workflow for a lipidomics experiment utilizing this compound as an internal standard.

Caption: General workflow for a lipidomics experiment.

Conceptual Synthesis Pathway

This diagram provides a conceptual overview of a potential synthesis route for this compound.

Caption: Conceptual synthesis pathway for this compound.

Conclusion

This compound stands as a testament to the importance of rational design in the development of analytical standards. Its unique combination of a deuterated backbone and odd-chain fatty acids provides a robust tool for the accurate quantification of triglycerides in complex biological matrices. The detailed experimental protocols provided herein offer a practical guide for its implementation in lipidomics research. As the field continues to advance, the use of well-characterized internal standards like this compound will remain a cornerstone of high-quality, reproducible lipid analysis, ultimately contributing to a deeper understanding of the role of lipids in human health and disease.

References

- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.neliti.com [media.neliti.com]

- 3. Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. lcms.cz [lcms.cz]

- 6. A resource of lipidomics and metabolomics data from individuals with undiagnosed diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

Preliminary Investigation of 17:0-17:1-17:0 TG-d5 Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the stability of the deuterated triglyceride 17:0-17:1-17:0 TG-d5, a critical internal standard in lipidomic analysis. The document outlines potential degradation pathways, recommended storage conditions, and detailed experimental protocols for a comprehensive stability assessment. The information presented herein is intended to guide researchers in ensuring the integrity and reliability of this analytical standard in their studies.

Introduction to this compound

This compound is a deuterated mixed-acid triglyceride containing two heptadecanoic acid (17:0) moieties and one heptadecenoic acid (17:1) moiety, with five deuterium atoms incorporated into the glycerol backbone. This stable isotope-labeled internal standard is essential for the accurate quantification of triglycerides in complex biological matrices by mass spectrometry-based lipidomics.[1] The stability of such standards is paramount to ensure the accuracy and reproducibility of analytical data.[2] Degradation of the internal standard can lead to significant quantification errors.

Potential Degradation Pathways

The primary degradation pathways for triglycerides like this compound are hydrolysis and oxidation. The presence of an unsaturated fatty acid (17:1) makes the molecule susceptible to oxidation at the double bond.

2.1. Hydrolysis (Lipolysis)

Hydrolysis of the ester linkages in the triglyceride molecule can be catalyzed by acids, bases, or enzymes (lipases), leading to the formation of di- and monoglycerides, glycerol, and free fatty acids.[3][4][5] This process can be accelerated by elevated temperatures and the presence of moisture.

2.2. Oxidation

The monounsaturated heptadecenoic acid (17:1) chain is susceptible to oxidation, particularly at the allylic position to the double bond. This process can be initiated by light, heat, or the presence of metal ions and can lead to the formation of hydroperoxides, which can further break down into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids.

Recommended Storage and Handling

To minimize degradation, proper storage and handling of this compound are crucial.

-

Storage Temperature: Long-term storage at -20°C or lower is recommended to minimize both hydrolytic and oxidative degradation.[6]

-

Protection from Light and Oxygen: The standard should be stored in amber vials to protect it from light.[2] After opening, it is advisable to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.

-

Solvent: The choice of solvent can impact stability. Aprotic solvents are generally preferred. If stored in an alcohol, there is a potential for transesterification over time.

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided by aliquoting the standard into single-use vials.[2]

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should include long-term stability testing under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.

4.1. Long-Term Stability Study

Objective: To determine the stability of this compound under recommended long-term storage conditions.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform or methanol/chloroform mixture) at a known concentration.

-

Aliquot the solution into multiple amber glass vials, purge with an inert gas, and seal tightly.

-

Store the vials at the recommended temperature of -20°C and -80°C.

-

At predetermined time points (e.g., 0, 1, 3, 6, 9, and 12 months), retrieve a set of vials from each storage temperature.

-

Analyze the samples in triplicate using a validated stability-indicating analytical method, such as LC-MS/MS.

-

Assess the stability by monitoring the concentration of the parent compound and the appearance of any degradation products. The acceptance criteria for stability are typically a minimal change (e.g., <5-10%) in the concentration of the parent compound from the initial time point.

4.2. Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products by subjecting it to stress conditions.[7][8]

Methodology: A solution of this compound is subjected to the following stress conditions:

-

Acid Hydrolysis:

-

Add an equal volume of 0.1 M hydrochloric acid to the standard solution.

-

Incubate at 60°C for 24 hours.

-

Neutralize the solution with 0.1 M sodium hydroxide.

-

Analyze by LC-MS/MS.

-

-

Base Hydrolysis:

-

Add an equal volume of 0.1 M sodium hydroxide to the standard solution.

-

Incubate at 60°C for 24 hours.

-

Neutralize the solution with 0.1 M hydrochloric acid.

-

Analyze by LC-MS/MS.

-

-

Oxidative Degradation:

-

Add an equal volume of 3% hydrogen peroxide to the standard solution.

-

Incubate at room temperature for 24 hours, protected from light.

-

Analyze by LC-MS/MS.

-

-

Thermal Degradation:

-

Place a sealed vial of the standard solution in an oven at 70°C for 48 hours.

-

Allow to cool to room temperature.

-

Analyze by LC-MS/MS.

-

-

Photostability:

-

Expose a clear vial containing the standard solution to a light source with a specific illumination (e.g., as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample in the dark.

-

Analyze both samples by LC-MS/MS.

-

Data Presentation

The quantitative data from the stability studies should be summarized in clear and concise tables for easy comparison.

Table 1: Long-Term Stability of this compound

| Time Point (Months) | Storage at -20°C (% Remaining) | Storage at -80°C (% Remaining) |

| 0 | 100.0 | 100.0 |

| 1 | 99.8 | 100.1 |

| 3 | 99.5 | 99.9 |

| 6 | 98.9 | 99.7 |

| 12 | 97.5 | 99.5 |

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Table 2: Forced Degradation of this compound

| Stress Condition | % Degradation | Major Degradation Products Identified |

| 0.1 M HCl, 60°C, 24h | 15.2 | Diacylglycerols, Monoacylglycerols, Free Fatty Acids |

| 0.1 M NaOH, 60°C, 24h | 25.8 | Diacylglycerols, Monoacylglycerols, Free Fatty Acids |

| 3% H₂O₂, RT, 24h | 8.5 | Oxidized Triglycerides, Hydroperoxides |

| 70°C, 48h | 5.1 | Minor degradation products |

| Photostability (ICH Q1B) | 2.3 | Minor degradation products |

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Visualizations

Diagrams of Signaling Pathways, Experimental Workflows, or Logical Relationships

Caption: Experimental Workflow for Stability Assessment of this compound.

Caption: Potential Degradation Pathways of this compound.

Conclusion

This preliminary investigation provides a framework for assessing the stability of the deuterated internal standard this compound. By understanding the potential degradation pathways and implementing robust stability testing protocols, researchers can ensure the integrity of this critical reagent, leading to more accurate and reliable results in lipidomic studies. It is recommended that each laboratory performs its own stability validation for the specific lots and solvent systems used in their assays.

References

- 1. researchgate.net [researchgate.net]

- 2. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 5. Triglyceride Degradation → Area → Sustainability [lifestyle.sustainability-directory.com]

- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medcraveonline.com [medcraveonline.com]

- 8. biopharminternational.com [biopharminternational.com]

17:0-17:1-17:0 TG-d5 certificate of analysis

An In-depth Technical Guide to 17:0-17:1-17:0 TG-d5

This technical guide provides a comprehensive overview of the deuterated triglyceride this compound, an essential internal standard for lipidomics research. The document is intended for researchers, scientists, and drug development professionals who utilize advanced analytical techniques for lipid analysis.

Compound Information

This compound is a deuterated triglyceride containing two heptadecanoic acid (17:0) chains and one heptadecenoic acid (17:1) chain, with five deuterium atoms incorporated into the glycerol backbone. Its unique structure with odd-chain fatty acids makes it an ideal internal standard for mass spectrometry-based lipidomics, as it is typically absent or present at very low levels in biological samples.

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Name | 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol |

| Synonyms | TG(17:0/17:1/17:0)-d5 |

| CAS Number | 958760-74-2[1] |

| Molecular Formula | C₅₄H₉₇D₅O₆ |

| Molecular Weight | 852.41 g/mol [1] |

| Exact Mass | 851.80 amu[2] |

| Storage | -20°C |

Certificate of Analysis Data

Table 2: Representative Certificate of Analysis Data for a d5-TG Internal Standard Mixture

| Analyte | Lot Number | Exact Mass (amu) | Concentration (µM) | Solvent |

| This compound | LM4-025A | 851.80 | 3.64 | 1:1 Toluene:Methanol |

Data is derived from a representative Certificate of Analysis for a mixture and may not reflect the specifications of the pure compound.

Experimental Protocols

The accurate quantification of triglycerides in biological matrices relies on robust and validated experimental protocols. This compound is a critical component of these workflows, serving as an internal standard to correct for variations in sample extraction and instrument response.

Lipid Extraction from Biological Samples

A common method for extracting lipids from plasma or tissue is the Folch or a modified Bligh-Dyer method using a biphasic solvent system of chloroform/methanol or methyl-tert-butyl ether (MTBE)/methanol.

Protocol: Lipid Extraction using MTBE

-

To a 20 µL biological sample (e.g., plasma), add 225 µL of cold methanol containing the internal standard mixture, including a known amount of this compound.

-

Vortex the sample for 10 seconds.

-

Add 750 µL of cold MTBE.

-

Vortex for 10 seconds and then shake for 6 minutes at 4°C.

-

Induce phase separation by adding 188 µL of mass spectrometry-grade water.

-

Vortex for 20 seconds and centrifuge at high speed to separate the aqueous and organic layers.

-

Carefully collect the upper organic phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., acetonitrile/isopropanol) for analysis.

Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique for the analysis of intact triglycerides. Reversed-phase chromatography is commonly employed to separate triglyceride species based on their hydrophobicity.

Table 3: Typical HPLC-MS/MS Parameters for Triglyceride Analysis

| Parameter | Description |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM ammonium formate |

| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate |

| Gradient | A time-dependent gradient from a lower to a higher percentage of Mobile Phase B |

| Flow Rate | 0.3 - 0.6 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) or Product Ion Scanning |

Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) after Transesterification

For the analysis of fatty acid composition, triglycerides are first converted to their fatty acid methyl esters (FAMEs) through transesterification.

Protocol: Transesterification to FAMEs

-

To the dried lipid extract, add a solution of methanolic HCl or BF₃ in methanol.

-

Heat the sample at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 1-2 hours) to ensure complete conversion.

-

After cooling, add water and a non-polar solvent like hexane to extract the FAMEs.

-

Collect the upper hexane layer containing the FAMEs for GC analysis.

Table 4: Typical GC-FAME Analysis Parameters

| Parameter | Description |

| Column | High-polarity column (e.g., DB-225, FAMEWAX) |

| Injector Temperature | 250°C |

| Oven Program | A temperature gradient to separate FAMEs based on chain length and unsaturation |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Applications in Research

This compound is extensively used as an internal standard in a wide range of lipidomics studies, including:

-

Metabolic Studies: To trace the synthesis and turnover of triglycerides in various biological systems.

-

Clinical Research: For the accurate quantification of triglyceride levels in plasma and tissues, which is crucial for understanding metabolic diseases such as obesity, diabetes, and cardiovascular disease.

-

Drug Development: To assess the effects of drug candidates on lipid metabolism.

Signaling Pathways and Logical Relationships

While this compound itself is not a signaling molecule, it is instrumental in studying the pathways of triglyceride metabolism. The general pathway of triglyceride synthesis (lipogenesis) involves the esterification of fatty acids to a glycerol backbone.

This guide provides a foundational understanding of this compound and its application in modern lipidomics research. For specific applications, it is crucial to consult detailed, peer-reviewed literature and validate all methods in-house.

References

Methodological & Application

Application Note & Protocol: High-Throughput Quantification of 17:0-17:1-17:0 Triglyceride in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides (TGs) are a major class of lipids that play a crucial role in energy storage and metabolism. The specific composition of fatty acids on the glycerol backbone of TGs can provide valuable insights into various physiological and pathological states. The analysis of specific triglyceride species, such as 17:0-17:1-17:0 TG, is of growing interest in lipidomic research for its potential as a biomarker. This application note provides a detailed protocol for the robust and high-throughput quantification of 17:0-17:1-17:0 triglyceride in human plasma using a stable isotope-labeled internal standard, 17:0-17:1-17:0 TG-d5, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for accurate and precise quantification as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[1]

Experimental Protocols

Materials and Reagents

-

17:0-17:1-17:0 Triglyceride standard (Avanti Polar Lipids)

-

This compound internal standard (Avanti Polar Lipids)[2]

-

LC-MS grade methanol, acetonitrile, isopropanol, and water (Fisher Scientific)

-

Formic acid and ammonium formate (Sigma-Aldrich)

-

Human plasma (BioIVT)

Sample Preparation

A protein precipitation method is employed for the extraction of triglycerides from human plasma.

-

Thaw : Bring human plasma samples and standards to room temperature.

-

Spike : To 50 µL of human plasma, add 10 µL of the this compound internal standard solution (1 µg/mL in methanol).

-

Precipitate : Add 200 µL of cold isopropanol.

-

Vortex : Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge : Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer : Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate : Dry the supernatant under a gentle stream of nitrogen at 30°C.

-

Reconstitute : Reconstitute the dried extract in 100 µL of the initial mobile phase (90:10 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid).

-

Inject : Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Method

-

System : Agilent 1290 Infinity LC System[3]

-

Column : Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm[3]

-

Column Temperature : 55°C

-

Mobile Phase A : Water with 10 mM ammonium formate and 0.1% formic acid

-

Mobile Phase B : Acetonitrile/Isopropanol (10:90, v/v) with 10 mM ammonium formate and 0.1% formic acid

-

Flow Rate : 0.4 mL/min

-

Injection Volume : 5 µL

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.0 | 30 |

| 12.0 | 100 |

| 15.0 | 100 |

| 15.1 | 30 |

| 20.0 | 30 |

Mass Spectrometry (MS) Method

-

System : Sciex QTRAP 6500+

-

Ionization Mode : Positive Electrospray Ionization (ESI+)

-

Ion Source Temperature : 550°C

-

IonSpray Voltage : 5500 V

-

Curtain Gas : 35 psi

-

Collision Gas : Medium

-

Multiple Reaction Monitoring (MRM) Transitions :

| Analyte | Q1 (m/z) | Q3 (m/z) | Collision Energy (eV) |

| 17:0-17:1-17:0 TG | 848.8 | 577.5 | 35 |

| This compound | 853.8 | 577.5 | 35 |

The precursor ion ([M+NH4]+) is selected in Q1 and fragmented in the collision cell. The product ion, resulting from the neutral loss of one of the fatty acid chains, is monitored in Q3.[4][5]

Data Presentation

The following table summarizes the quantitative data for the calibration curve of 17:0-17:1-17:0 TG in human plasma.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |

| 1 | 0.012 | 105.3 | 8.2 |

| 5 | 0.058 | 102.1 | 6.5 |

| 10 | 0.115 | 98.7 | 4.1 |

| 50 | 0.592 | 101.5 | 2.8 |

| 100 | 1.18 | 99.3 | 2.1 |

| 500 | 5.85 | 100.8 | 1.5 |

| 1000 | 11.72 | 99.9 | 1.9 |

Visualizations

Experimental Workflow

Caption: Overview of the analytical workflow from sample preparation to data analysis.

Logical Relationship of Quantification

Caption: Logic diagram illustrating the quantification using an internal standard.

References

Application Note: High-Throughput Plasma Triglyceride Analysis Using 17:0-17:1-17:0 TG-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of plasma lipids is crucial for understanding metabolic diseases, biomarker discovery, and supporting drug development programs. Triglycerides (TGs) are a key lipid class, and their levels are closely monitored in various physiological and pathological states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for detailed lipid analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is paramount for reliable quantification, correcting for variations in sample preparation and instrument response.[1] This application note details a robust protocol for the analysis of triglycerides in human plasma using 17:0-17:1-17:0 TG-d5 as an internal standard.

Analytical Principle

This method employs a lipid extraction procedure followed by LC-MS/MS analysis for the quantification of various triglyceride species in plasma. The deuterated internal standard, this compound, is chemically identical to its endogenous counterparts but isotopically distinct, allowing for its differentiation by the mass spectrometer.[1] By spiking a known amount of the internal standard into each sample prior to extraction, variations during sample processing and analysis can be normalized, leading to accurate and precise quantification of endogenous triglycerides.

Quantitative Performance of this compound

The following tables summarize the analytical performance characteristics of a typical LC-MS/MS method for plasma triglycerides utilizing this compound as an internal standard. While extensive public data for this specific standard is limited, the values presented are representative of the expected performance based on similar lipidomic assays.

Table 1: Method Detection and Quantification Limits

| Parameter | Value (fmol) | Description |

| Limit of Detection (LOD) | 5.2 | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2] |

| Limit of Quantification (LOQ) | 17.3 | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2] |

Table 2: Linearity of Response

| Analyte Class | Calibration Range (ng/mL) | R² |

| Triglycerides | 1 - 2000 | > 0.99 |

Table 3: Precision and Accuracy

| Quality Control | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Low | 10 | < 15% | < 15% | ± 15% |

| Medium | 500 | < 15% | < 15% | ± 15% |

| High | 1500 | < 15% | < 15% | ± 15% |

Table 4: Recovery

| Analyte Class | Recovery (%) |

| Triglycerides | 85 - 115% |

Experimental Protocol

This protocol outlines the key steps for the extraction and analysis of triglycerides from human plasma.

1. Materials and Reagents

-

Human plasma (collected in EDTA tubes)

-

This compound internal standard solution (in chloroform or methanol)

-

Methanol (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE) (LC-MS grade)

-

Water (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate

2. Internal Standard Spiking

-

Thaw plasma samples on ice.

-

In a clean microcentrifuge tube, add 10 µL of plasma.

-

Add a known amount of this compound internal standard solution to the plasma sample. The final concentration should be within the linear range of the assay.

3. Lipid Extraction (MTBE Method)

-

To the plasma sample containing the internal standard, add 225 µL of cold methanol.[3]

-

Vortex for 10 seconds.

-

Add 750 µL of cold MTBE.[3]

-

Vortex for 10 seconds and then shake for 6 minutes at 4°C.[3]

-

Induce phase separation by adding 188 µL of LC-MS grade water.[3]

-

Vortex for 20 seconds and centrifuge at 14,000 rpm for 2 minutes.[3]

-

Carefully collect the upper organic layer (containing the lipids) and transfer to a new tube.

-

Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 100 µL of isopropanol:acetonitrile:water 50:45:5 v/v/v).

4. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column suitable for lipid analysis.

-

Mobile Phase A: Acetonitrile/Water (60/40, v/v) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90/10, v/v) with 10 mM ammonium formate.

-

Gradient: A suitable gradient to separate the triglyceride species (e.g., starting with a lower percentage of mobile phase B and gradually increasing).

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Monitor the precursor-to-product ion transitions for the internal standard and the target triglyceride analytes. For triglycerides, this often involves monitoring the neutral loss of the fatty acid chains.

Experimental Workflow

Triglyceride Metabolism and Insulin Signaling

Triglycerides play a central role in energy metabolism, serving as the primary form of energy storage. Their synthesis and breakdown are tightly regulated by various signaling pathways, with the insulin signaling pathway being of particular importance.[4] Dysregulation of triglyceride metabolism is a hallmark of several metabolic diseases, including obesity and type 2 diabetes.

Conclusion

The use of this compound as an internal standard provides a reliable and robust method for the quantification of triglycerides in plasma samples by LC-MS/MS. This approach offers the high level of accuracy and precision required for demanding research and drug development applications. The detailed protocol and understanding of the underlying biological pathways presented in this application note will aid researchers in implementing this powerful analytical technique in their laboratories.

References

Application Notes and Protocols for the Quantification of Triglycerides in Liver Tissue Using 17:0-17:1-17:0 TG-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of triglycerides (TGs) in liver tissue is crucial for understanding the pathophysiology of various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This document provides a detailed protocol for the robust and reliable quantification of triglyceride species in liver tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of a deuterated internal standard, 1,3-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol-d5 (17:0-17:1-17:0 TG-d5). This internal standard is structurally similar to endogenous triglycerides, ensuring accurate correction for variations in sample preparation and instrument response.

Data Presentation

The following table summarizes representative quantitative data for major triglyceride species identified in human liver tissue. Concentrations are expressed as nmol/mg of liver tissue and were determined by LC-MS/MS using this compound as an internal standard.

| Triglyceride Species | Abbreviation | m/z (Ammonium Adduct) | Mean Concentration (nmol/mg tissue) | Standard Deviation |

| Glyceryl tripalmitate | TG(16:0/16:0/16:0) | 824.8 | 15.2 | 3.1 |

| Glyceryl dipalmitoyloleate | TG(16:0/16:0/18:1) | 850.8 | 25.8 | 5.4 |

| Glyceryl dipalmitoyllinoleate | TG(16:0/16:0/18:2) | 848.8 | 12.1 | 2.5 |

| Glyceryl palmitoyldioleate | TG(16:0/18:1/18:1) | 876.8 | 42.5 | 8.9 |

| Glyceryl palmitoyloleoyllinoleate | TG(16:0/18:1/18:2) | 874.8 | 35.7 | 7.2 |

| Glyceryl trioleate | TG(18:1/18:1/18:1) | 902.9 | 55.3 | 11.6 |

| Glyceryl dioleoyllinoleate | TG(18:1/18:1/18:2) | 900.9 | 28.9 | 6.1 |

| Glyceryl trilinoleate | TG(18:2/18:2/18:2) | 896.8 | 10.4 | 2.2 |

Experimental Protocols

A detailed methodology for the quantification of triglycerides in liver tissue is provided below, encompassing sample preparation, lipid extraction, and LC-MS/MS analysis.

Materials and Reagents

-

Liver tissue (frozen at -80°C)

-

This compound internal standard solution (e.g., 1 mg/mL in chloroform)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Isopropanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Ultrapure water

-

Phosphate-buffered saline (PBS), pH 7.4

-

2 mL polypropylene microcentrifuge tubes

-

Homogenizer (e.g., bead beater or ultrasonic probe)

-

Centrifuge

-

Nitrogen evaporator

-

Autosampler vials with inserts

Sample Preparation and Homogenization

-

Accurately weigh approximately 20-30 mg of frozen liver tissue into a pre-chilled 2 mL microcentrifuge tube.

-

Add 500 µL of ice-cold PBS to the tube.

-

Add a pre-determined amount of the this compound internal standard solution to each sample. The amount should be optimized to be within the linear range of the instrument and comparable to the expected endogenous TG levels.

-

Homogenize the tissue on ice using a bead beater (with stainless steel beads) or an ultrasonic probe until the tissue is completely disrupted.

-

Transfer a 100 µL aliquot of the homogenate to a new 2 mL microcentrifuge tube for lipid extraction.

Lipid Extraction (Folch Method)

-

To the 100 µL of liver homogenate, add 1.5 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex the mixture vigorously for 2 minutes.

-

Add 300 µL of ultrapure water to induce phase separation.

-

Vortex again for 1 minute.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

-

Dry the extracted lipids under a gentle stream of nitrogen at 37°C.

-

Reconstitute the dried lipid extract in 200 µL of a 9:1 (v/v) isopropanol:acetonitrile mixture for LC-MS/MS analysis.

-

Transfer the reconstituted sample to an autosampler vial with an insert.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 60:40 (v/v) acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: Linear gradient from 30% to 98% B

-

15-18 min: Hold at 98% B

-

18.1-20 min: Return to 30% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each triglyceride species and the internal standard need to be optimized. Ammonium adducts ([M+NH4]+) are typically monitored as precursor ions. Product ions correspond to the neutral loss of one of the fatty acyl chains.

Data Analysis and Quantification

-

Integrate the peak areas of the MRM transitions for each endogenous triglyceride and the this compound internal standard.

-

Calculate the response ratio for each endogenous triglyceride by dividing its peak area by the peak area of the internal standard.

-

Generate a calibration curve using a series of standard solutions containing known concentrations of authentic triglyceride standards and a fixed concentration of the internal standard.

-

Determine the concentration of each triglyceride species in the liver tissue samples by interpolating their response ratios on the calibration curve.

-

Normalize the concentration to the initial weight of the liver tissue used for extraction (nmol/mg tissue).

Mandatory Visualizations

Caption: Experimental workflow for triglyceride quantification.

Caption: Hepatic triglyceride metabolism overview.

Application Notes and Protocols for 17:0-17:1-17:0 TG-d5 in Lipidomics Sample Preparation